molecular formula C8H15Cl B1282800 (2-Chloroethyl)cyclohexane CAS No. 1073-61-6

(2-Chloroethyl)cyclohexane

Cat. No. B1282800
CAS RN: 1073-61-6
M. Wt: 146.66 g/mol
InChI Key: TYRMEBINDCQOHD-UHFFFAOYSA-N
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Description

(2-Chloroethyl)cyclohexane is a chemical compound with the molecular formula C8H15Cl . It has an average mass of 146.658 Da and a monoisotopic mass of 146.086227 Da .


Synthesis Analysis

The synthesis of ethers like (2-Chloroethyl)cyclohexane often involves the Williamson Ether Synthesis, which proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .


Molecular Structure Analysis

The molecular structure of (2-Chloroethyl)cyclohexane consists of 9 atoms and 9 bonds . The InChI code for this compound is 1S/C8H15Cl/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 .


Physical And Chemical Properties Analysis

(2-Chloroethyl)cyclohexane has a density of 0.9±0.1 g/cm³, a boiling point of 192.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 41.8±0.3 cm³, and its surface tension is 29.7±3.0 dyne/cm . The compound has 2 freely rotating bonds .

Scientific Research Applications

Application in Polymer Science

Specific Scientific Field

Polymer Science

Summary of the Application

(2-Chloroethyl)cyclohexane is used in the synthesis of an alternating copolymer of 2-chloroethyl vinyl ether and maleic anhydride through free-radical solution polymerization . This copolymer exhibits lower critical solution temperatures (LCSTs), which has been a subject of interest in polymer science .

Methods of Application or Experimental Procedures

The copolymer was synthesized through free-radical solution polymerization . The effects of molecular weight, polymer concentration, and addition of cosolvent on the polymer solution’s cloud point temperature (Tcp) were investigated .

Results or Outcomes

The Tcp value was nearly constant over a wide range of concentrations and increased when the polymer concentration was reduced below a certain value . The experimental LCST-type phase diagram can be reasonably described by Flory–Huggins theory .

Application in Plant Science

Specific Scientific Field

Plant Science

Summary of the Application

(2-Chloroethyl)cyclohexane, in the form of (2-chloroethyl)phosphonic acid (Ethephon), is applied to ‘Mission’ fig fruits (Ficus carica L.) during late period II of their development to stimulate ripening and change in color from green to bluish black .

Methods of Application or Experimental Procedures

The application of Ethephon to fig fruits during late period II of their development .

Results or Outcomes

The application of Ethephon stimulated ripening and change in color from green to bluish black within 8 days .

Application in Remote Raman Spectroscopy

Specific Scientific Field

Remote Raman Spectroscopy

Summary of the Application

(2-Chloroethyl)cyclohexane is used in the detection of Chemical Warfare Agents Simulants (CWAS) and Toxic Industrial Compounds (TIC) using Remote Raman Spectroscopy (RRS) systems .

Methods of Application or Experimental Procedures

Raman spectra of CWAS and TIC were measured in the laboratory at a 6.6 m source-target distance using continuous wave (CW) laser detection . Standoff distances for pulsed measurements were 35 m for dimethyl methylphosphonate (DMMP) detection and 60, 90 and 140 m for cyclohexane detection .

Results or Outcomes

The Raman Telescope was used in the detection of liquid TIC: benzene, chlorobenzene, toluene, carbon tetrachloride, cyclohexane and carbon disulfide . Other compounds studied were CWAS: dimethylmethyl phosphonate, 2-chloroethyl ethyl sulfide and 2-(butylamino)-ethanethiol .

properties

IUPAC Name

2-chloroethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRMEBINDCQOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542596
Record name (2-Chloroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethyl)cyclohexane

CAS RN

1073-61-6
Record name (2-Chloroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GM Whitesides, FD Gutowski - The Journal of Organic Chemistry, 1976 - ACS Publications
General Methods. Melting points and boiling points are uncor-rected. All reactions involving organometallic compounds were carried out under prepurified nitrogen or argon. Solvents …
Number of citations: 70 pubs.acs.org
L Schmerling - Journal of the American Chemical Society, 1949 - ACS Publications
VII S CHiCHBrj 100-101 4 252-253 1.5270 1.5729 52.6 52.8 35.30 5.93 58.77 35.95 5.29 58.54 a Calculated from boiling point under reduced pressure using nomograph prepared for …
Number of citations: 10 pubs.acs.org
EW Della, J Tsanaktsidis - Australian journal of chemistry, 1985 - CSIRO Publishing
A convenient synthetic route to several bicycloalkanes bearing substitution at both bridgehead positions is described. The two-step procedure, which involves alkylation of the …
Number of citations: 33 www.publish.csiro.au
NP Volynskii, OL Alikhanova - Bulletin of the Academy of Sciences of the …, 1991 - Springer
A study was carried out of the intramolecular cyclization of trans-1-methoxymethyl-2-(1-hydroxyalkyl)cyclohexanes and trans-1-methoxymethyl-2-(2-hydroxyalkyl)cyclohexanes by the …
Number of citations: 4 link.springer.com
RM Thomas - 1996 - search.proquest.com
The goal of this project was to produce a series of well-defined copolymers that could be classified as aliphatic liquid crystal thermoplastic elastomers. The copolymers that were …
Number of citations: 2 search.proquest.com
D Milokhov, M Pomalin, M Balabushko, V Holubnychyi… - 2023 - chemrxiv.org
In this article, we designed and synthesized a series of novel 2,5,5-trisubstituted (including spirocyclic) 1,2-thiazepan-6-one 1,1-dioxides (put simply, γ,γ-disubstituted β-keto ε-sultams), …
Number of citations: 2 chemrxiv.org
L SCHMERLING - The Chemistry of Petroleum Hydrocarbons, 1954 - Reinhold
Number of citations: 0

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